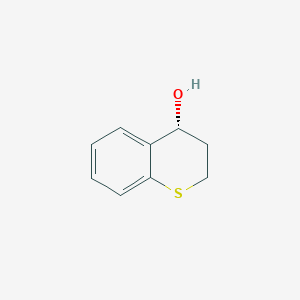

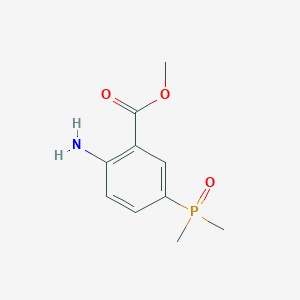

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol, also known as DBO, is a synthetic compound with a unique molecular structure. It has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In

作用機序

Target of Action

The primary target of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol, also known as 4R, is the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs) found in the nervous system . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological processes.

Mode of Action

4R binds to and modulates the α7 nAChRs, thereby influencing the cholinergic system’s function . This interaction results in the modulation of the receptor’s activity, which can lead to changes in the transmission of signals in the nervous system. The modulation of α7 nAChRs by 4R has been shown to have neuroprotective and anti-inflammatory effects .

Biochemical Pathways

For instance, the modulation of α7 nAChRs can affect the inflammatory response, as these receptors are known to play a role in regulating inflammation .

Pharmacokinetics

The pharmacokinetics of 4R have been studied in rats. After a single dose of 4R at 6 mg/kg intravenously, the highest plasma concentration was 1017 ng/mL, and the compound reached the brain within 10 minutes . The half-life of 4R was approximately 36 minutes . The peak plasma concentration after intramuscular and subcutaneous administration was lower, but the half-life was longer, approximately 1.5 hours . The compound was found to cross the blood-brain barrier and concentrate in the brain .

Result of Action

The interaction of 4R with α7 nAChRs results in a decrease in inflammation-induced peripheral hypersensitivity and paw edema, particularly in male mice . Notably, the analgesic and anti-inflammatory effects of 4R lasted up to 8 days after a single systemic administration . These findings suggest that 4R could have potential therapeutic applications in conditions associated with inflammation and pain.

実験室実験の利点と制限

One of the main advantages of using (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol in lab experiments is its high sensitivity and specificity for ROS detection. It is also relatively easy to synthesize and can be easily incorporated into various experimental systems. However, one of the main limitations of using (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol is its potential toxicity, which may limit its use in certain experimental systems or require additional safety precautions.

将来の方向性

There are several potential future directions for research involving (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol. One area of interest is the development of new and improved fluorescent probes for ROS detection, which may be more sensitive, specific, or less toxic than (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol. Another area of interest is the investigation of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol's potential as a therapeutic agent for various diseases, particularly those involving oxidative stress. Finally, there is also potential for the development of new synthetic methods for the production of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol and related compounds, which may lead to improved efficiency or yield.

合成法

The synthesis of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol is a complex process that involves several steps. One of the most commonly used methods involves the reaction of 2,3-dihydrothiophene with 3,4-dichlorobenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction leads to the formation of a key intermediate, which is then treated with a reducing agent, such as sodium borohydride, to yield (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol.

科学的研究の応用

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in a wide range of physiological processes, but can also cause cellular damage and contribute to the development of various diseases.

特性

IUPAC Name |

(4R)-3,4-dihydro-2H-thiochromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVSZXYNCFXKRT-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=CC=CC=C2[C@@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2974752.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)

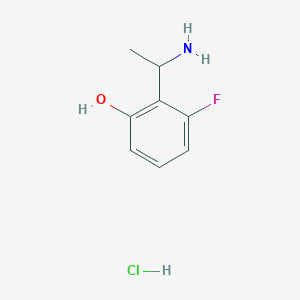

![(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2974758.png)

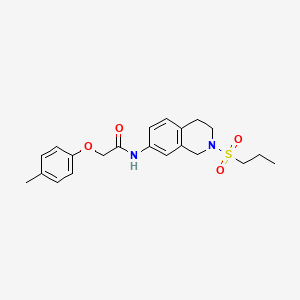

![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)

![N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2974761.png)

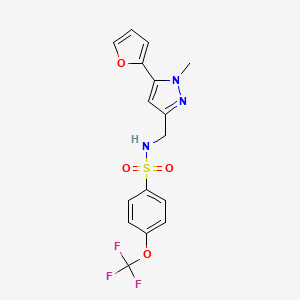

![5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2974762.png)